2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
Description
The compound 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole (hereafter referred to as the target compound) is a benzimidazole derivative characterized by two distinct substituents:
- A 4-methoxyphenoxymethyl group at the 2-position of the benzimidazole core.
- A 2-phenoxyethyl group at the 1-position.
The 4-methoxy group on the phenoxy moiety introduces electron-donating properties, which may influence solubility, electronic distribution, and biological interactions.
Properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-26-18-11-13-20(14-12-18)28-17-23-24-21-9-5-6-10-22(21)25(23)15-16-27-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHZCZLGVIFXOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by the introduction of methoxyphenoxy and phenoxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy and phenoxy groups participate in electrophilic aromatic substitution (EAS) and SN2 reactions:
Table 2: Substitution Reactions
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EAS reactivity is influenced by electron-donating groups (e.g., -OCH), directing substituents to para positions.
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Steric effects dominate in N-alkylation, favoring smaller alkyl groups (methyl, ethyl).
Oxidation and Reduction
The benzodiazole core undergoes redox reactions under controlled conditions:
Table 3: Oxidation/Reduction Pathways
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO, acidic HO, 60°C | Benzoic acid derivative | 45% |
| Reduction | H, Pd/C, ethanol, 50 psi | Dihydrobenzodiazole | 88% |
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Oxidation cleaves the diazole ring but preserves aromatic side chains.
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Catalytic hydrogenation selectively reduces the diazole ring without affecting methoxy/phenoxy groups.
Functional Group Transformations
Side-chain modifications enable pharmacological optimization:
Key Transformations:
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Methoxy demethylation : HI (aq), reflux → phenol derivative (73% yield).
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Phenoxy ether cleavage : BBr, CHCl, −78°C → hydroxyl intermediate .
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Cross-coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh), 80°C) → biaryl analogs.
Table 4: Biaryl Analog Synthesis
| Boronic Acid | Coupling Position | Yield | Application Relevance |
|---|---|---|---|
| 4-Fluorophenyl | C-4 | 68% | Enhanced COX-II inhibition |
| 2-Thienyl | C-5 | 55% | Antimicrobial activity |
Mechanistic Insights and Computational Studies
Density Functional Theory (DFT) analyses (B3LYP/6-311G(d,p)) reveal:
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Electron density maps : High electron density at N-1 and C-4 facilitates electrophilic attacks .
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Bond angles : N1-C2-N3 angle = 105.7°, indicating strain in the diazole ring .
Stability and Degradation
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Thermal stability : Decomposes at 220°C (TGA data).
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Photodegradation : UV light (254 nm) induces ring-opening via singlet oxygen mechanism.
This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, particularly in anti-inflammatory and antimicrobial applications . Optimized synthetic protocols and functionalization strategies are critical for tailoring its pharmacological properties.
Scientific Research Applications
2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations at the 1- and 2-Positions
The biological and physicochemical properties of benzimidazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of the target compound with key analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Research Findings
c) Metabolic Stability
- The 2-phenoxyethyl group in the target compound may confer resistance to oxidative metabolism compared to propargyl () or benzyl () substituents, as ether linkages are less prone to CYP450-mediated degradation .
Biological Activity
The compound 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole is a novel derivative of benzodiazole, a class of compounds known for their diverse biological activities, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 326.4 g/mol. The structure includes a benzodiazole core linked to a phenoxyethyl group and a methoxyphenyl substituent, which may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 326.4 g/mol |
| InChI Key | HNJCDNYLXRKSOE-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzodiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays using human lung cancer cell lines A549, HCC827, and NCI-H358 revealed that certain benzodiazole derivatives exhibit IC50 values in the low micromolar range (e.g., for NCI-H358) .
Mechanism of Action:
The proposed mechanism involves the binding of these compounds to DNA, leading to inhibition of DNA-dependent enzymes and subsequent disruption of cellular proliferation . This mode of action is critical for their effectiveness as potential anticancer agents.
Antimicrobial Activity
In addition to their antitumor properties, benzodiazole derivatives have been evaluated for antimicrobial activity . Compounds tested against Gram-positive and Gram-negative bacteria showed promising results. For example, derivatives with similar structures demonstrated effective bactericidal action against Staphylococcus aureus and Escherichia coli .
Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of various benzodiazole derivatives, it was found that compounds with specific substitutions on the benzodiazole ring exhibited enhanced activity against lung cancer cell lines. The compound was tested alongside other derivatives in both 2D and 3D cell culture models. Results indicated that while all compounds showed some level of activity, those with methoxy substitutions had significantly improved cytotoxic profiles .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar compounds found that certain benzodiazole derivatives effectively inhibited the growth of E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing that some derivatives had MICs as low as , indicating potent antimicrobial effects .
Q & A
Q. What synthetic strategies are most effective for preparing 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole and its derivatives?
Methodological Answer: The compound can be synthesized via multi-step reactions starting from 1,2-phenylenediamine derivatives. Key steps include:
- Microwave-assisted condensation : Microwave irradiation in ethanol with 0.05% HCl accelerates cyclization to form the benzodiazole core (e.g., 2-(1H-1,3-benzodiazol-2-yl)phenol derivatives) .
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is efficient for introducing triazole or thiazole substituents, enabling modular derivatization .
- Solvent optimization : Ethanol or DMF with glacial acetic acid as a catalyst improves yield during Schiff base formation or aryl substitutions .
Q. How can structural purity and identity of the compound be validated?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzodiazole aromatic protons at δ 7.1–8.3 ppm) .
- IR spectroscopy : Identify characteristic bands (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .
- Melting point consistency : Compare with literature values (e.g., derivatives in show mp 165–220°C) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
Methodological Answer:
- Variable temperature (VT) NMR : Resolve dynamic rotational isomerism in flexible phenoxyethyl chains by analyzing signal coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons in benzodiazole and triazole moieties .
- Crystallography : Use X-ray diffraction (as in ) to resolve ambiguities in regiochemistry or stereochemistry .
Example Conflict : Derivatives with para-substituted aryl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) may show similar NMR shifts. HSQC can differentiate based on coupling to heteroatoms .
Q. What computational methods are suitable for predicting biological activity or binding modes of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., α-glucosidase inhibition, as in ’s docking poses) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Q. How can reaction conditions be optimized to mitigate low yields in triazole- or thiazole-functionalized derivatives?
Methodological Answer:
- Catalyst screening : Compare CuI, Ru-based catalysts, or ligand-accelerated systems for CuAAC efficiency .
- Solvent polarity : Higher polarity solvents (e.g., DMF > THF) improve azide-alkyne cycloaddition rates .
- Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes (e.g., 30 min vs. 4 hours for triazole formation) .
Case Study : reports 84% yield for triazole derivative 9a under CuI/DMF, while conventional heating in ethanol yields <60% .
Q. What strategies address discrepancies in biological activity data across structurally analogous derivatives?
Methodological Answer:
- SAR analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on aryl rings) and correlate with bioactivity .
- Cytotoxicity controls : Use MTT assays to rule out nonspecific toxicity confounding activity results (e.g., ’s derivatives show IC50 > 50 µM in cytotoxicity screens) .
- Enzyme kinetics : Determine inhibition constants (Ki) to differentiate competitive vs. noncompetitive mechanisms .
Q. How can regioselectivity challenges in benzodiazole functionalization be overcome?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
